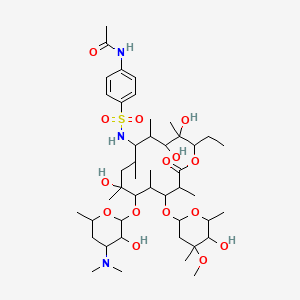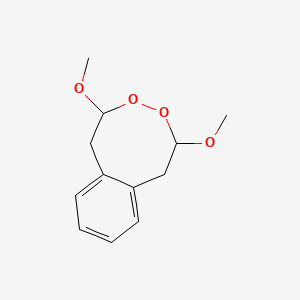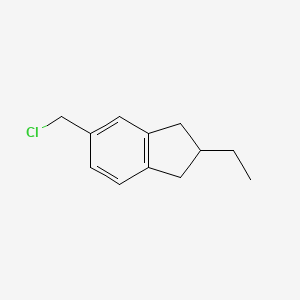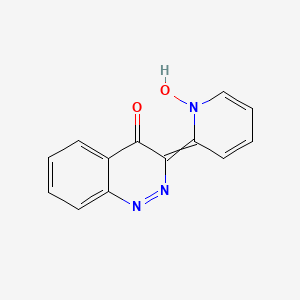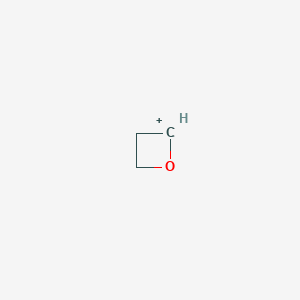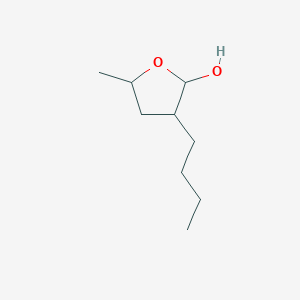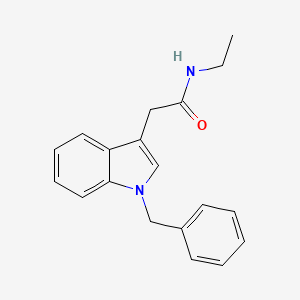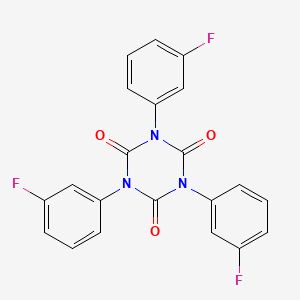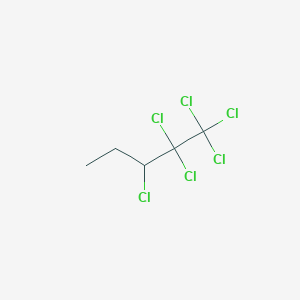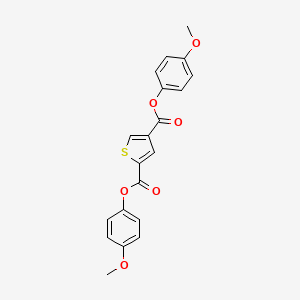![molecular formula C11H16O3 B14622020 2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol CAS No. 61011-97-0](/img/structure/B14622020.png)
2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol is an organic compound characterized by its unique structure, which includes both alkyne and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol typically involves the alkylation of a suitable precursor with propargyl bromide. One common method involves the use of phase-transfer catalysis, where the precursor is reacted with propargyl bromide in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide and a strong base like sodium hydroxide in a two-phase system of toluene and water .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols and alkyl halides.
Scientific Research Applications
2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the ether linkage can undergo cleavage to release active intermediates. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-ol: Shares the alkyne functional group but lacks the ether linkage.
2-Methyl-2-propen-1-ol: Similar in structure but with a different arrangement of functional groups.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains both alkyne and ether groups but with a benzene ring.
Properties
CAS No. |
61011-97-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-methyl-5-(1-prop-2-ynoxyethoxy)pent-3-yn-2-ol |
InChI |
InChI=1S/C11H16O3/c1-5-8-13-10(2)14-9-6-7-11(3,4)12/h1,10,12H,8-9H2,2-4H3 |
InChI Key |
UZHAPTCHMIRUPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC#C)OCC#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


